molecular formula C13H19Cl2NO B13200992 2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide

2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide

Cat. No.: B13200992
M. Wt: 276.20 g/mol
InChI Key: KBCABADGDHOSMF-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide is a synthetic organic compound characterized by the presence of a chlorinated adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide typically involves the reaction of 3-chloroadamantan-1-ylmethylamine with chloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxide substrates. This leads to an increase in the concentration of epoxy fatty acids, which have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[(3-chloroadamantan-1-yl)methyl]acetamide: Lacks the chlorine atom on the acetamide group.

    2-chloro-N-[(3-adamantan-1-yl)methyl]acetamide: Lacks the chlorine atom on the adamantane moiety.

Uniqueness

2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide is unique due to the presence of chlorine atoms on both the adamantane and acetamide moieties. This dual chlorination can influence its reactivity and biological activity, making it distinct from its analogs .

Properties

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

IUPAC Name

2-chloro-N-[(3-chloro-1-adamantyl)methyl]acetamide

InChI

InChI=1S/C13H19Cl2NO/c14-6-11(17)16-8-12-2-9-1-10(3-12)5-13(15,4-9)7-12/h9-10H,1-8H2,(H,16,17)

InChI Key

KBCABADGDHOSMF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)CNC(=O)CCl

Origin of Product

United States

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